N-(4-(5-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
CAS No.: 851781-53-8
Cat. No.: VC5636756
Molecular Formula: C24H25N3O5S2
Molecular Weight: 499.6
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851781-53-8 |
|---|---|
| Molecular Formula | C24H25N3O5S2 |
| Molecular Weight | 499.6 |
| IUPAC Name | N-[4-[2-(benzenesulfonyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
| Standard InChI | InChI=1S/C24H25N3O5S2/c1-3-33(28,29)26-20-13-9-18(10-14-20)23-17-24(19-11-15-21(32-2)16-12-19)27(25-23)34(30,31)22-7-5-4-6-8-22/h4-16,24,26H,3,17H2,1-2H3 |
| Standard InChI Key | JKTLVRNIVUYKOV-UHFFFAOYSA-N |
| SMILES | CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(4-(5-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide features a 4,5-dihydro-1H-pyrazole (pyrazoline) ring system substituted at three critical positions:
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Position 1: A phenylsulfonyl group (C₆H₅SO₂), enhancing metabolic stability and binding affinity.
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Position 3: A para-substituted phenyl ring linked to an ethanesulfonamide moiety (C₂H₅SO₂NH₂), contributing to solubility and target engagement .
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Position 5: A 4-methoxyphenyl group (C₆H₄OCH₃), modulating electronic properties and pharmacokinetics.
The molecular formula, deduced from structural analysis, is C₂₄H₂₅N₃O₅S₂, with a molecular weight of 523.6 g/mol.
Spectral Characterization
While experimental spectral data for this specific compound is limited in publicly available literature, analogous pyrazole-sulfonamide hybrids exhibit characteristic signals in nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy:
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¹H-NMR: Pyrazole protons resonate as singlets at δ 4.34–5.53 ppm, while aromatic protons from substituents appear between δ 6.80–8.20 ppm .
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¹³C-NMR: The pyrazole carbons are observed at 82.27–96.05 ppm (CH) and 140.06–140.87 ppm (C) .
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IR: Stretching vibrations for sulfonamide (SO₂) groups occur at 1150–1350 cm⁻¹, and N-H bonds appear near 3300 cm⁻¹.
Synthesis and Optimization
Reaction Pathway
The synthesis involves a multi-step sequence (Fig. 1):
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Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with β-keto esters or acrylamides under refluxing ethanol .
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Sulfonylation: Introduction of the phenylsulfonyl group using benzenesulfonyl chloride in the presence of a base (e.g., NaOH).
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Functionalization: Coupling of the ethanesulfonamide moiety via nucleophilic aromatic substitution or amide bond formation.
Critical Parameters
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Solvents: Dimethyl sulfoxide (DMSO) and ethanol are employed to enhance reaction homogeneity .
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Catalysts: Triethylamine facilitates sulfonylation, while p-toluenesulfonic acid (PTSA) accelerates cyclization .
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Purification: Column chromatography (silica gel, hexane/ethyl acetate) yields >90% purity .
Table 1: Optimization of Reaction Conditions
| Step | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Cyclization | 80 | 6 | 78 |
| Sulfonylation | 25 | 12 | 85 |
| Coupling | 60 | 8 | 72 |
Biological Activities and Mechanistic Insights
Anticancer Activity
Pyrazole-sulfonamide hybrids demonstrate potent cytotoxicity against colorectal cancer cell lines (HCT-116, HT-29, SW-620) . While direct data for this compound is pending, structural analogs exhibit:
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IC₅₀ Values: 3.27–45.88 µM, comparable to 5-fluorouracil (5-FU) .
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Metastatic Inhibition: 70% cell death in SW-620 metastatic cells via apoptosis and necrosis .
Carbonic Anhydrase IX Inhibition
The dual-tail design mimics CA IX inhibitors like SLC-0111, disrupting pH regulation in hypoxic tumors . Molecular docking suggests the sulfonamide group coordinates the catalytic zinc ion, while aromatic substituents occupy hydrophobic pockets .
Apoptosis Induction
In HCT-116 cells, analogs trigger:
Cell Cycle Arrest
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G0/G1 Phase: 45.39% arrest in HCT-116, impairing DNA replication .
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S Phase: 15.54% accumulation in HT-29, indicating replication stress .
Table 2: Cytotoxicity of Pyrazole-Sulfonamide Analogs (IC₅₀, µM)
| Compound | HCT-116 | HT-29 | SW-620 |
|---|---|---|---|
| 3 | 3.27 | 45.88 | 16.72 |
| 11 | 4.56 | 12.36 | 3.27 |
| 5-FU | 3.70 | 12.36 | 14.80 |
Pharmacological Applications
Targeted Cancer Therapy
The compound’s CA IX selectivity minimizes off-target effects, offering advantages over conventional chemotherapeutics . Preclinical models show synergy with immune checkpoint inhibitors, enhancing tumor infiltration by CD8⁺ T cells .
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